1-[3-(Diethylaminomethyl)-4-(2-methylpropoxy)phenyl]ethanone;hydrochloride
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Overview
Description
1-[3-(Diethylaminomethyl)-4-(2-methylpropoxy)phenyl]ethanone;hydrochloride is a chemical compound with a complex structure that includes a diethylaminomethyl group, a 2-methylpropoxy group, and a phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Diethylaminomethyl)-4-(2-methylpropoxy)phenyl]ethanone;hydrochloride typically involves multiple steps. One common method includes the alkylation of a phenyl ring with a diethylaminomethyl group, followed by the introduction of a 2-methylpropoxy group. The final step involves the formation of the ethanone group and the addition of hydrochloride to stabilize the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also be optimized to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Diethylaminomethyl)-4-(2-methylpropoxy)phenyl]ethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The diethylaminomethyl and 2-methylpropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
1-[3-(Diethylaminomethyl)-4-(2-methylpropoxy)phenyl]ethanone;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies of cellular processes and as a probe for biological assays.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Diethylaminomethyl)-4-(2-methylpropoxy)phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets. The diethylaminomethyl group can interact with receptors or enzymes, while the 2-methylpropoxy group may influence the compound’s solubility and bioavailability. The ethanone group can participate in various chemical reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
1-[4-(Dimethylamino)phenyl]ethanone: This compound has a similar structure but with a dimethylamino group instead of a diethylaminomethyl group.
1-[3-(Dimethylamino)phenyl]ethanone: Similar to the above compound but with a different substitution pattern on the phenyl ring.
4′-Aminoacetophenone: This compound has an amino group instead of a diethylaminomethyl group.
Uniqueness
1-[3-(Diethylaminomethyl)-4-(2-methylpropoxy)phenyl]ethanone;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-[3-(diethylaminomethyl)-4-(2-methylpropoxy)phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-6-18(7-2)11-16-10-15(14(5)19)8-9-17(16)20-12-13(3)4;/h8-10,13H,6-7,11-12H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZCVMFTSXDXFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)C(=O)C)OCC(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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